molecular formula C36H38ClNO3S B143643 Montelukast methyl ester CAS No. 855473-51-7

Montelukast methyl ester

Cat. No. B143643
M. Wt: 600.2 g/mol
InChI Key: MAWSFAVEWJQZKH-ISYDNLPHSA-N
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Description

Montelukast is a selective and orally active leukotriene receptor antagonist that inhibits the cysteinyl leukotriene CysLT1 . It is used to reduce inflammation and may be used to prevent asthma attacks in adults and children at least 2 years old . Montelukast Methyl Ester is a derivative of Montelukast .


Molecular Structure Analysis

Montelukast Methyl Ester has a molecular formula of C36H38ClNO3S and a molecular weight of 600.21 . The parent compound, Montelukast, has a molecular formula of C35H36ClNO3S .


Physical And Chemical Properties Analysis

Montelukast has a density of 1.3±0.1 g/cm3, a boiling point of 750.5±60.0 °C at 760 mmHg, and a flash point of 407.7±32.9 °C . It also has a molar refractivity of 173.7±0.3 cm3, a polar surface area of 96 Å2, and a molar volume of 460.8±3.0 cm3 .

Scientific Research Applications

Enzymatic Synthesis

Montelukast methyl ester, a key intermediate in the synthesis of Montelukast (an anti-asthma drug), can be prepared through microbial transformation using Microbacterium campoquemadoensis. The biotransformation process involves a purified enzyme that requires NADPH and works optimally at 30°C and pH 8, achieving an enantiomeric excess of over 95% (Shafiee, Motamedi, & King, 1998).

Catalysis in Organic Synthesis

Iron-catalyzed C(sp3)–H functionalization of methyl azaarenes, using iron(II) acetate as a catalyst, produces bioactive azaarene-substituted compounds including a key intermediate of Montelukast. This method is atom- and step-economic and environmentally friendly, demonstrated by a gram-scale synthesis (Pi et al., 2014).

Bioavailability Improvement through Nanostructures

The formulation of montelukast-loaded nanostructured lipid carriers (MNLC) aims to improve systemic bioavailability, bypass hepatic metabolism, and reduce hepatic cellular toxicity. MNLCs were prepared using a melt-emulsification-homogenization method, resulting in sustained release over 24 hours and a 143-fold improvement in bioavailability compared to aqueous solutions (Patil-Gadhe & Pokharkar, 2014).

Corrosion Inhibition

Montelukast Sodium (MLS) has been researched as a corrosion inhibitor for copper in 0.5 mol/L H2SO4. It exhibits mixed-type inhibition properties, with experimental results showing that MLS adsorbs on the copper surface in accordance with Langmuir adsorption (Tan et al., 2017).

Structural Analysis

The crystal structure of Montelukast has been analyzed, providing insights into its molecular interactions and crystallization process. This research is valuable for understanding its physical properties and for pharmaceutical research (Thun et al., 2009).

Sustained Release Systems

Studies on in situ implants and microparticles for sustained release of Montelukast have been conducted. These polymeric drug delivery systems, utilizing PLGA, show potential for sustained release over extended periods, making them suitable for chronic treatments (Ahmed et al., 2014).

Safety And Hazards

Montelukast can cause serious mental health adverse effects such as nightmares, aggression, depression, and suicidal ideation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

methyl 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38ClNO3S/c1-35(2,40)31-10-5-4-8-26(31)14-18-33(42-24-36(19-20-36)23-34(39)41-3)28-9-6-7-25(21-28)11-16-30-17-13-27-12-15-29(37)22-32(27)38-30/h4-13,15-17,21-22,33,40H,14,18-20,23-24H2,1-3H3/b16-11+/t33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWSFAVEWJQZKH-ISYDNLPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701100721
Record name Methyl 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Montelukast methyl ester

CAS RN

855473-51-7
Record name Methyl 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855473-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MO Ganiu, AH Cleveland, JL Paul, R Kartika - Organic letters, 2019 - ACS Publications
… Using montelukast methyl ester (+)-18 as an example, exposure of this compound to triphosgene and DMAP in dichloromethane at room temperature cleanly furnished the …
Number of citations: 21 pubs.acs.org

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